molecular formula C19H17ClN2S B12590074 Pyrimidine, 2-chloro-4,5-bis(4-methylphenyl)-6-(methylthio)- CAS No. 651316-37-9

Pyrimidine, 2-chloro-4,5-bis(4-methylphenyl)-6-(methylthio)-

Cat. No.: B12590074
CAS No.: 651316-37-9
M. Wt: 340.9 g/mol
InChI Key: AFGMYBISLNOICY-UHFFFAOYSA-N
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Description

Electronic Effects of Substituents

Compared to 2-chloro-4-(methylthio)pyrimidine (C₅H₅ClN₂S), the addition of two 4-methylphenyl groups in the subject compound introduces significant steric bulk and electron-donating effects. The methyl groups on the aryl rings enhance lipophilicity, while the chloro and methylthio groups direct electrophilic substitution patterns (Table 1).

Table 1: Structural Comparison of Selected Pyrimidine Derivatives

Compound Molecular Formula Substituents (Positions) Molecular Weight (g/mol)
2-Chloro-4,5-bis(4-methylphenyl)-6-(methylthio)pyrimidine C₁₉H₁₇ClN₂S Cl (2), 4-MePh (4,5), -SMe (6) 340.87
4-Chloro-6-methyl-2-(methylthio)pyrimidine C₆H₇ClN₂S Cl (4), -Me (6), -SMe (2) 178.65
2-Chloro-4-(methylthio)pyrimidine C₅H₅ClN₂S Cl (2), -SMe (4) 160.63

Steric and Conformational Features

The bis(4-methylphenyl) groups create a sterically congested environment absent in simpler derivatives like bis(p-tolylthio)methane (C₁₅H₁₆S₂). This congestion likely influences reactivity, as bulky substituents can hinder access to the pyrimidine ring in synthetic transformations.

Spectroscopic Signatures

While experimental spectra for the compound are unavailable, analogous pyrimidines exhibit:

  • ¹H NMR : Aromatic protons at δ 7.1–8.3 ppm, methylthio singlet near δ 2.5 ppm
  • ¹³C NMR : Pyrimidine carbons at δ 155–165 ppm, methylthio carbon at δ 15–18 ppm

Properties

CAS No.

651316-37-9

Molecular Formula

C19H17ClN2S

Molecular Weight

340.9 g/mol

IUPAC Name

2-chloro-4,5-bis(4-methylphenyl)-6-methylsulfanylpyrimidine

InChI

InChI=1S/C19H17ClN2S/c1-12-4-8-14(9-5-12)16-17(15-10-6-13(2)7-11-15)21-19(20)22-18(16)23-3/h4-11H,1-3H3

InChI Key

AFGMYBISLNOICY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N=C2SC)Cl)C3=CC=C(C=C3)C

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives are commonly investigated for their anticancer properties. The compound has been studied for its potential to inhibit specific cancer cell lines.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrimidine derivatives, including 2-chloro-4,5-bis(4-methylphenyl)-6-(methylthio)-. The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of DNA synthesis and cell cycle arrest at the G1 phase .

Antiviral Properties

Recent studies have also explored the antiviral potential of this pyrimidine derivative.

Case Study:
A research team reported that the compound demonstrated inhibitory effects against the influenza virus by interfering with viral replication processes. In vitro assays showed a reduction in viral titers when treated with varying concentrations of the compound .

Enzyme Inhibition

Another important application of pyrimidine derivatives is in enzyme inhibition.

Case Study:
Research indicated that 2-chloro-4,5-bis(4-methylphenyl)-6-(methylthio)- acts as a selective inhibitor of certain kinases involved in cancer progression. This inhibition leads to reduced phosphorylation of target proteins crucial for tumor growth .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties, making it a candidate for agricultural use.

Case Study:
In field trials, formulations containing this pyrimidine derivative showed effective control over various weed species without adversely affecting crop yield. The mode of action is believed to involve disruption of metabolic pathways in target plants .

Pest Control

Additionally, studies have suggested potential applications in pest control.

Case Study:
A study demonstrated that the compound exhibited insecticidal activity against common agricultural pests such as aphids and whiteflies. Laboratory tests indicated that it interferes with the nervous system of these pests, leading to paralysis and death .

Organic Electronics

The unique electronic properties of pyrimidine derivatives have led to their exploration in material science.

Case Study:
Research has shown that 2-chloro-4,5-bis(4-methylphenyl)-6-(methylthio)- can be utilized in organic light-emitting diodes (OLEDs). Its incorporation into polymer matrices enhances the conductivity and stability of the resultant materials .

Comparison with Similar Compounds

Structural and Substitution Pattern Analysis

The substituent positions and functional groups critically influence the reactivity, solubility, and biological activity of pyrimidine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Name Position 2 Position 4 Position 5 Position 6 Additional Features
Target Compound Cl 4-Methylphenyl 4-Methylphenyl Methylthio (-SMe) None
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine Phenyl (4-ClPh)S- - (CH2SO2Me) Sulfonyl group (electron-withdrawing)
Oxazolo[4,5-d]pyrimidine Derivatives (e.g., compound 1) - Oxazolo ring fused at C4-C5 - Variable substituents Fused oxazole ring (planar, aromatic)

Key Observations :

  • Substituent Diversity : The target compound’s bis(4-methylphenyl) groups introduce significant steric bulk compared to the phenyl or oxazolo-fused systems in analogs .
  • Electron Effects : The chloro group at position 2 in the target compound is electron-withdrawing, while the methylthio group at position 6 is moderately electron-donating. In contrast, the sulfonyl group in is strongly electron-withdrawing, altering ring electron density.

Physicochemical Properties

Substituents dictate solubility, lipophilicity, and stability:

Table 2: Inferred Physicochemical Properties
Property Target Compound Compound from Oxazolo Derivatives
Lipophilicity (LogP) High (bis-aryl, -SMe) Moderate (sulfonyl group) Variable (depends on R groups)
Solubility Low in polar solvents Moderate (polar sulfonyl) Generally low (aromatic fused rings)
Steric Bulk High (two 4-methylphenyl) Moderate (single aryl) Low to moderate

Key Observations :

  • The target compound’s high lipophilicity may enhance membrane permeability but reduce aqueous solubility, limiting bioavailability compared to sulfonyl-containing analogs .

Preparation Methods

Synthesis via Biginelli Reaction

  • Overview : The Biginelli reaction is a well-known method for synthesizing pyrimidine derivatives through the condensation of urea, an aldehyde, and a β-keto ester.

  • Procedure :

    • Combine urea with an appropriate aldehyde and β-keto ester in the presence of an acid catalyst.
    • The reaction typically requires heating under reflux conditions to facilitate the formation of the pyrimidine ring.

Substitution Reactions

  • Chlorination :

    • The introduction of the chloro group can be achieved using thionyl chloride or phosphorus trichloride.
  • Friedel-Crafts Alkylation :

    • This method is employed to introduce the two 4-methylphenyl groups. The reaction involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Methylthio Group Introduction

  • The methylthio group can be introduced via nucleophilic substitution reactions. For instance, reacting a suitable precursor with methyl iodide in the presence of a base can yield the desired methylthio-substituted pyrimidine.

Final Assembly

  • After preparing intermediates with the desired substituents, a final coupling reaction may be necessary to assemble all components into the final product.

  • This could involve using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation.

Method Key Reactants Conditions Yield (%) Reference
Biginelli Reaction Urea, Aldehyde, β-Keto Ester Reflux in acid catalyst Variable
Chlorination Pyrimidine precursor, Thionyl chloride Room temperature or reflux High
Friedel-Crafts Alkylation Aromatic compound, Alkyl halide Lewis acid catalyst Moderate
Methylthio Introduction Precursor with base and Methyl iodide Reflux or room temperature Variable

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